

analytical techniques for characterizing 4-Pyridin-4-YL-benzoic acid

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Compound of Interest

Compound Name: 4-Pyridin-4-YL-benzoic acid

Cat. No.: B1301847

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An Application Note on Analytical Techniques for the Characterization of **4-Pyridin-4-YL-benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of **4-Pyridin-4-YL-benzoic acid** (4,4'-bpy-COOH). Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Thermal Analysis are presented. Quantitative data is summarized in structured tables, and experimental workflows are illustrated using diagrams to guide researchers in the comprehensive analysis of this compound.

Introduction

4-Pyridin-4-YL-benzoic acid is a bifunctional organic compound featuring both a carboxylic acid group and a pyridine ring. This structure makes it a valuable building block in supramolecular chemistry, coordination polymers, and pharmaceutical sciences. Accurate characterization is crucial to ensure its identity, purity, and stability for research and development applications. This note details the application of various analytical methods for a thorough characterization of its chemical structure and physical properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **4-Pyridin-4-YL-benzoic acid** is provided below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₉ NO ₂	[1]
Molecular Weight	199.20 g/mol	[1]
Appearance	Solid	
CAS Number	4385-76-6	[1]
InChI Key	DZLGZIGLHCRIMF- UHFFFAOYSA-N	

Spectroscopic Techniques

Spectroscopic methods are essential for elucidating the molecular structure of **4-Pyridin-4-YL-benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **4-Pyridin-4-YL-benzoic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Data Interpretation and Presentation:

The expected chemical shifts provide confirmation of the aromatic pyridine and benzoic acid moieties.

¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity & Integration
13.11	(s, 1H)
8.63	(s, 1H)
8.12	(d, $J = 8.0$ Hz, 1H)
8.05 – 7.97	(m, 3H)
7.70 – 7.55	(m, 2H)

Data is consistent with literature values for a similar compound structure.[\[2\]](#)

¹³C NMR Data (101 MHz, DMSO-d₆)Chemical Shift (δ) ppm

172.67

140.15

137.36

135.82

134.50

133.54

133.39

133.28

132.87

132.02

130.38

Data is consistent with literature values for a similar compound structure.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
- **Ionization Technique:** Electrospray ionization (ESI) is a common technique for this type of molecule. Electron Ionization (EI) can also be used.[\[3\]](#)[\[4\]](#)
- **Mass Analyzer:** A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used.

- Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The molecular ion peak ($[M+H]^+$ or $[M-H]^-$) is typically observed.

Data Interpretation and Presentation:

The primary peak of interest is the molecular ion, which confirms the molecular weight.

Mass Spectrometry Data

Parameter	Value
Molecular Weight (Calculated)	199.20 g/mol
Molecular Ion Peak (EI)	m/z 199
Key Fragments (EI, typical for benzoic acids)	m/z 182 ($[M-OH]^+$), m/z 154 ($[M-COOH]^+$)

Fragmentation of benzoic acid typically involves the loss of the hydroxyl group or the entire carboxylic acid group.^[3] A small peak at m/z 200 may be observed due to the natural abundance of the ^{13}C isotope.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Data Interpretation and Presentation:

Key vibrational bands confirm the presence of the carboxylic acid and the aromatic rings.

Characteristic IR Absorption Bands	
Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-2500	O-H stretch (broad, characteristic of carboxylic acid dimer)[6]
~1700	C=O stretch (carbonyl of carboxylic acid)[6]
1600-1450	C=C and C=N stretches (aromatic rings)[6]
1320-1210	C-O stretch (carboxylic acid)[6]
~920	O-H bend (out-of-plane, characteristic of carboxylic acid dimer)

The formation of intermolecular hydrogen bonds is an important feature that can be studied with IR spectroscopy.[7][8]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of **4-Pyridin-4-YL-benzoic acid** and for quantifying it in mixtures.

Experimental Protocol (General Method): A specific validated method for **4-Pyridin-4-YL-benzoic acid** is not available in the provided search results, but a general reverse-phase method can be established based on methods for similar compounds.[9][10]

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 μ m syringe filter.
- HPLC System:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).[10]

- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11] A gradient elution may be necessary.
- Flow Rate: 1.0 mL/min.[10]
- Detection: UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 270 nm).[12]
- Injection Volume: 10-20 μ L.
- Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a standard of known concentration. Purity is assessed by the percentage of the main peak area relative to the total area of all peaks.

Structural and Thermal Analysis

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and crystal packing information.

Experimental Protocol:

- Crystal Growth: Grow single crystals of suitable quality, for example, by slow evaporation of a solution of the compound in a suitable solvent like ethanol.[13]
- Data Collection: Mount a single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation).[13][14] Collect diffraction data at a controlled temperature.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[13] Solve the crystal structure using direct methods or other techniques and refine the atomic positions.

Data Interpretation and Presentation:

The crystallographic data provides precise information about the solid-state structure. For the related compound, 3-(4-Pyridyl)benzoic acid, the following has been reported:

Crystallographic Data for 3-(4-Pyridyl)benzoic acid

Parameter	Value
Crystal System	Orthorhombic[13][14]
Space Group	Pna ₂ ₁
a (Å)	13.839 (3)[13]
b (Å)	7.013 (7)[13]
c (Å)	19.469 (10)[13]
V (Å ³)	1890 (2)[13][14]
Z	8[13][14]

In the crystal structure of the 3-isomer, intermolecular O—H···N hydrogen bonds link molecules into infinite chains.[13][14] A similar interaction is expected for the 4-isomer. The molecule is not planar; the dihedral angle between the benzene and pyridine rings is 32.14 (7)°.[13][14]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.

Experimental Protocol:

- Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an aluminum pan.
- Instrument: A calibrated DSC or TGA instrument.
- DSC Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An endotherm will indicate the melting point.

- TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere. The temperature at which significant weight loss occurs indicates decomposition.

Data Interpretation and Presentation:

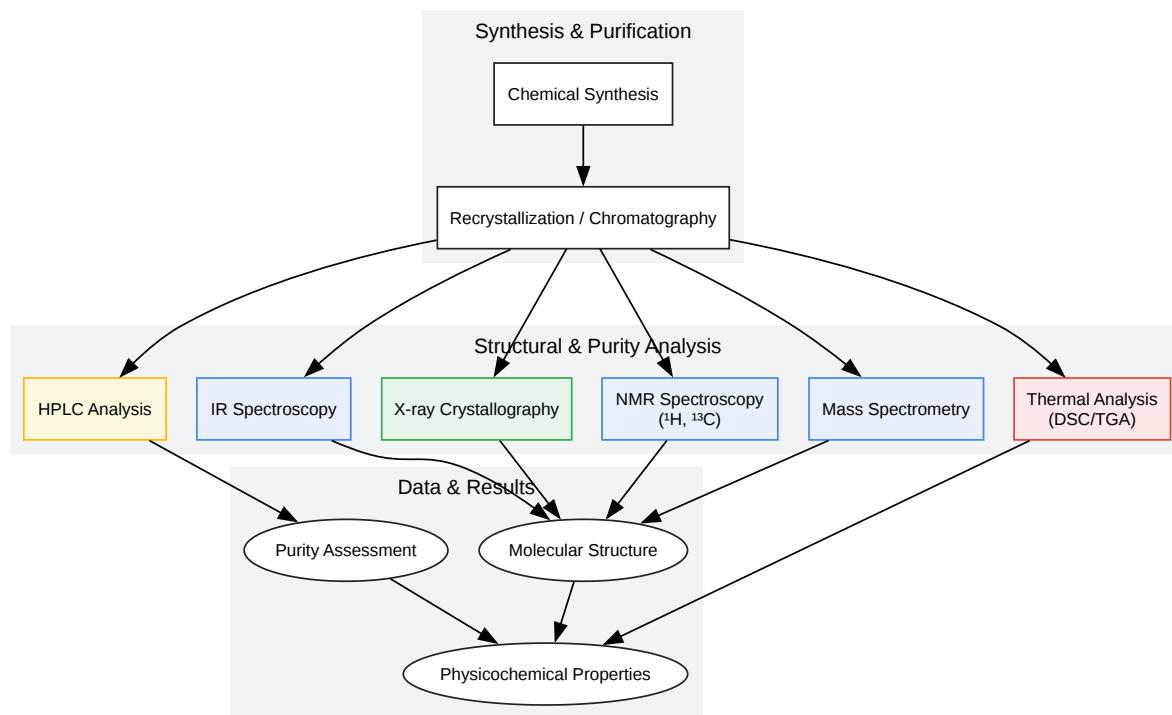
Thermal analysis is crucial for understanding the stability of the compound. Benzoic acid itself is stable up to 300°C under certain conditions.[\[15\]](#)[\[16\]](#) Derivatives of 4-(4-pyridyl)benzoic acid have been shown to be stable up to 290°C.[\[17\]](#)

Thermal Analysis Data

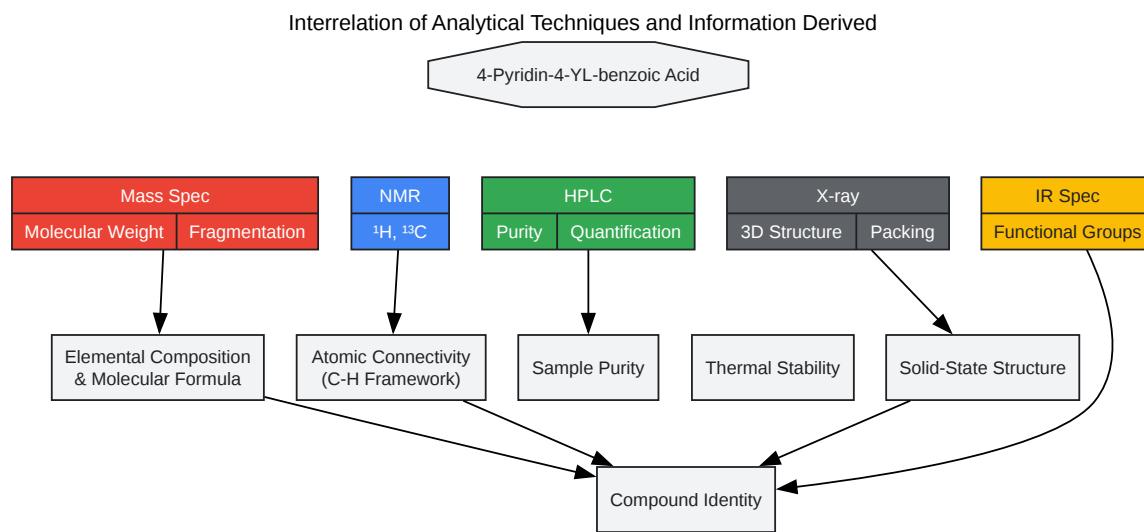
Parameter	Typical Expected Value
Melting Point (DSC)	Sharp endotherm corresponding to melting.
Decomposition Temp (TGA)	Onset of weight loss, likely >290 °C [17]

Visualized Workflows

Overall Characterization Workflow for 4-Pyridin-4-YL-benzoic Acid

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Caption: A workflow for the synthesis, purification, and comprehensive characterization of **4-Pyridin-4-YL-benzoic acid**.



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